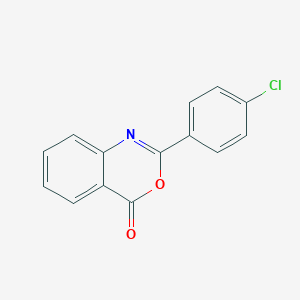

2-(4-クロロフェニル)-4H-3,1-ベンゾオキサジン-4-オン

説明

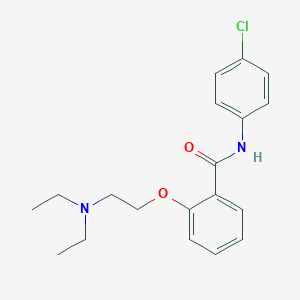

2-(4-Chlorophenyl)-4H-3,1-benzoxazin-4-one, abbreviated as 2CPB, is a phenylbenzoxazinone (PBX) compound that has been studied for its potential applications in scientific research. PBXs are a group of compounds that have been found to possess a range of biological activities, including antibacterial, antifungal, and antioxidant activities. 2CPB has been studied for its potential as an antimicrobial agent, and its biochemical and physiological effects have been investigated.

科学的研究の応用

医薬品合成

この化合物は、ベンゾオキサジノンと構造的に類似しており、ベンゾオキサジノンは生物活性で知られているため、医薬品の合成に潜在的な用途があります . 電子リッチな性質により、化学反応で電子供与体として作用し、治療効果の可能性のある複雑な分子の合成を促進します。

有機反応における触媒作用

電子リッチな化合物として、2-(4-クロロフェニル)-4H-ベンゾ[d][1,3]オキサジン-4-オンは、ディールス・アルダー反応などのさまざまな有機反応で触媒として機能することができます. この用途は、効率的かつ選択的な触媒が重要な合成化学の分野で重要です。

重合剤

この化合物は、重合体を形成する能力があるため、重合剤として使用されてきました. この用途は、特定の機械的特性を持つ新素材の開発や、新規重合体薬物送達システムの創出において特に重要です。

抗菌剤および抗増殖剤

研究によると、ベンゾオキサジノンの誘導体は、抗菌作用および抗増殖作用を示します . これは、2-(4-クロロフェニル)-4H-ベンゾ[d][1,3]オキサジン-4-オンが、新しい抗菌剤および抗がん剤の開発における前駆体となり得ることを示しています。

蛍光色素合成

ベンゾオキサジノンと構造的に関連するオキサジン化合物は、ナイルレッドやナイルブルーなどの蛍光色素の合成に使用されています . これは、2-(4-クロロフェニル)-4H-ベンゾ[d][1,3]オキサジン-4-オンを、生物学的イメージングアプリケーション用の新しい蛍光色素の創出に利用できる可能性があることを示唆しています。

難燃性材料

ベンゾオキサジノンから誘導できるベンゾオキサジン樹脂は、その耐炎性と耐火性で知られています . この化合物は、機械的性能と耐火性を強化する必要がある用途で、ベンゾオキサジン樹脂の合成に使用できる可能性があります。

抗酸化剤および抗炎症研究

ベンゾオキサジノン構造を持つ化合物は、抗酸化作用と抗炎症作用を示しています. この化合物は、酸化ストレス関連疾患や炎症性疾患の研究における潜在的な用途について調査することができます。

がん研究

がん細胞株に対して阻害効果を示した化合物と構造的に類似しているため、2-(4-クロロフェニル)-4H-ベンゾ[d][1,3]オキサジン-4-オンは、がん研究、特にがん細胞の特定の経路を標的とする分子の合成において価値がある可能性があります .

作用機序

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, suggesting a potential for developing new useful derivatives .

Mode of Action

It can be inferred from related compounds that it may interact with its targets, leading to changes at the molecular level that result in its biological activity .

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

A related compound, 2-(4-chlorophenyl)quinolin-4-ylmethanol, has been shown to have favorable preclinical characteristics, including oral bioavailability and the ability to readily penetrate the blood-brain barrier .

Result of Action

Related compounds have been shown to have antiproliferative effects, suggesting that this compound may also have similar effects .

Action Environment

For example, DDT, a chlorinated organic insecticide, is known to persist in the environment due to its physicochemical properties .

特性

IUPAC Name |

2-(4-chlorophenyl)-3,1-benzoxazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClNO2/c15-10-7-5-9(6-8-10)13-16-12-4-2-1-3-11(12)14(17)18-13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMXNVOLVJFGYGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501243541 | |

| Record name | 2-(4-Chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501243541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18600-52-7 | |

| Record name | 2-(4-Chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18600-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501243541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18600-52-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

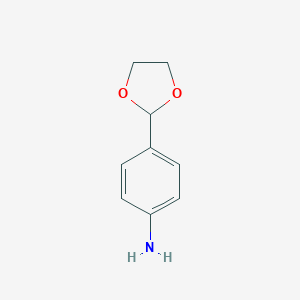

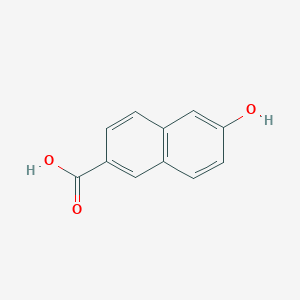

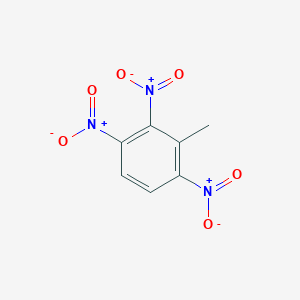

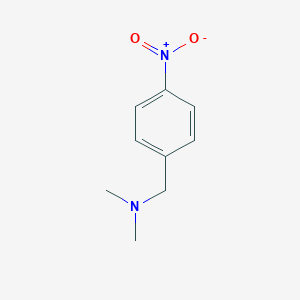

Feasible Synthetic Routes

Q1: What is known about the antimicrobial activity of 2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one derivatives?

A: Researchers synthesized a series of derivatives based on the 2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one structure and evaluated their antimicrobial activity. [] While the specific mechanism of action wasn't elucidated in the study, the research demonstrated that modifications to the aromatic ring of the base structure could influence the antimicrobial activity. This finding suggests the potential for developing more potent derivatives within this chemical class. Further research is needed to explore specific structure-activity relationships and identify optimal modifications for enhanced antimicrobial effects.

Q2: How were the synthesized 2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one derivatives characterized?

A: The study employed Fourier-transform infrared spectroscopy (FTIR) and proton nuclear magnetic resonance (H1 NMR) spectroscopy to confirm the structure of the synthesized derivatives. [] FTIR provided information about the functional groups present in the molecules, while H1 NMR confirmed the arrangement of hydrogen atoms within the molecular structure. This combined spectroscopic data confirmed the successful synthesis of the intended 2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one derivatives.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。